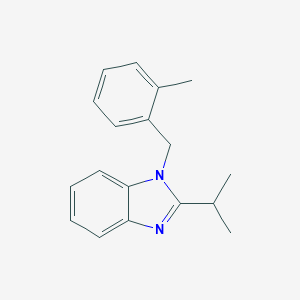![molecular formula C17H18N4O2S B256750 3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile](/img/structure/B256750.png)
3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives and has been widely studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile involves the inhibition of various enzymes and signaling pathways involved in inflammation, oxidative stress, and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of inflammatory mediators. It also inhibits the activity of various transcription factors such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which play a crucial role in the regulation of inflammation and tumor growth.
Biochemical and Physiological Effects:
3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This compound also exhibits antioxidant activity by reducing the production of reactive oxygen species (ROS) and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been shown to inhibit the growth and proliferation of various cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile has several advantages for lab experiments. It is readily available and easy to synthesize. It has also been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also some limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to work with. It also has potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for research on 3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile. One area of research is the development of new synthetic methods to improve the yield and purity of this compound. Another area of research is the investigation of its potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Finally, the potential use of this compound as a lead compound for the development of new drugs with improved efficacy and safety profiles should also be explored.
Méthodes De Synthèse
The synthesis of 3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile involves the reaction of 2-(4-(4-cyanobutyl)piperazin-1-yl)-4-(2-hydroxybenzylidene)-5-oxothiazolidin-3-yl acetic acid with 4-bromo-1-cyanobutane in the presence of a base. The resulting intermediate is then treated with a reducing agent to obtain the final product.
Applications De Recherche Scientifique
3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, antioxidant, and antitumor activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Nom du produit |
3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile |
|---|---|
Formule moléculaire |
C17H18N4O2S |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3-[4-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]piperazin-1-yl]propanenitrile |
InChI |
InChI=1S/C17H18N4O2S/c18-6-3-7-20-8-10-21(11-9-20)17-19-16(23)15(24-17)12-13-4-1-2-5-14(13)22/h1-2,4-5,12,22H,3,7-11H2/b15-12- |
Clé InChI |
JCOXHHFMRVDABM-QINSGFPZSA-N |
SMILES isomérique |
C1CN(CCN1CCC#N)C2=NC(=O)/C(=C/C3=CC=CC=C3O)/S2 |
SMILES |
C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=CC=C3O)S2 |
SMILES canonique |
C1CN(CCN1CCC#N)C2=NC(=O)C(=CC3=CC=CC=C3O)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(tetrahydrofuran-2-ylmethyl)-2-{[4-thien-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B256668.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B256670.png)
![2-({11-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)ethan-1-ol](/img/structure/B256673.png)
![3,4,5-trimethoxy-N-{6-methyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B256677.png)

![7-Methyl-4-oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidine-2-carboxylic acid ethyl ester](/img/structure/B256680.png)
![N',N'-dimethyl-N-(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)propane-1,3-diamine](/img/structure/B256682.png)

![1-Acetyl-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B256688.png)


![N-(4-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]urea](/img/structure/B256699.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(4-fluorophenyl)hydrazinylidene]-5-methylpyrazol-3-one](/img/structure/B256701.png)